Biotin-PEG3-COOH

Description

Significance of Bifunctional Linkers in Contemporary Research

Bifunctional linkers are molecules possessing two distinct reactive functional groups, enabling the covalent coupling of two different molecules. These linkers act as "bridges" and are crucial for designing and synthesizing complex molecular structures with tailored properties and functions. bldpharm.combiosynsis.com Their importance spans across various fields, including drug delivery, diagnostics, biotechnology, and the development of new materials. biosynsis.compapyrusbio.com By connecting diverse molecular entities, bifunctional linkers facilitate the creation of conjugates such as antibody-drug conjugates (ADCs), protein-protein conjugates, and functionalized nanoparticles. papyrusbio.com The strategic design of a linker, including its length, flexibility, and chemical nature, is critical as it can significantly influence the properties and efficacy of the resulting conjugate, such as regulating spatial distance between components or affecting membrane permeability. bldpharm.comenamine.net

The Biotin-Streptavidin/Avidin (B1170675) Recognition System in Bioconjugation

The biotin-streptavidin (or avidin) system is a widely utilized and powerful tool in bioconjugation due to the exceptionally high affinity between biotin (B1667282) (Vitamin B7) and the proteins streptavidin and avidin. papyrusbio.comrockland.comnih.gov This non-covalent interaction is one of the strongest known in nature, with dissociation constants typically in the femtomolar to picomolar range. papyrusbio.comnih.govthermofisher.com This strong and specific binding allows for the efficient capture, detection, and immobilization of biotinylated molecules. papyrusbio.comnih.gov The system finds extensive use in various applications, including immunoassays, Western blotting, ELISA, flow cytometry, and the functionalization of surfaces and nanoparticles. rockland.comalfa-chemistry.comlumiprobe.com Streptavidin is often preferred over avidin in many applications due to its lower non-specific binding, attributed to the absence of glycosylation and a near-neutral isoelectric point. rockland.comlumiprobe.com

Polyethylene (B3416737) Glycol (PEG) as a Biocompatible and Flexible Spacer in Bioconjugation

Polyethylene glycol (PEG) is a synthetic polymer widely used in bioconjugation and materials science due to its unique and advantageous properties. axispharm.comchempep.com PEG is highly water-soluble, biocompatible, and generally considered non-immunogenic. chempep.comthermofisher.com Its flexible chain acts as a spacer, reducing steric hindrance between conjugated molecules and minimizing non-specific interactions. polysciences.combroadpharm.comlumiprobe.com PEGylation, the process of conjugating PEG to another molecule, can enhance the solubility, stability, and bioavailability of the conjugated entity. axispharm.comchempep.com PEG linkers are available in various lengths and architectures, allowing for fine-tuning of the properties of the resulting conjugates. chempep.com The triethylene glycol (PEG3) unit present in Biotin-PEG3-COOH provides a short, defined, and flexible spacer between the biotin moiety and the carboxylic acid group. broadpharm.comlumiprobe.comlumiprobe.com

This compound integrates these three key elements: the concept of a bifunctional linker, the high-affinity biotin-streptavidin/avidin interaction, and the beneficial properties of a PEG spacer. This combination results in a versatile reagent for creating well-defined biotinylated conjugates with improved solubility and reduced steric hindrance, facilitating their use in a wide array of research applications in chemical biology and materials science. alfa-chemistry.compolysciences.com

Structure

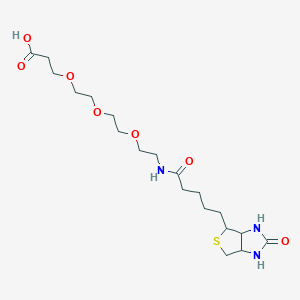

2D Structure

Properties

IUPAC Name |

3-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33N3O7S/c23-16(4-2-1-3-15-18-14(13-30-15)21-19(26)22-18)20-6-8-28-10-12-29-11-9-27-7-5-17(24)25/h14-15,18H,1-13H2,(H,20,23)(H,24,25)(H2,21,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGPPBXEZFBGDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCC(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601116046 | |

| Record name | 4,7,10-Trioxa-13-azaoctadecanoic acid, 18-(hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl)-14-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601116046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1910698-90-6 | |

| Record name | 4,7,10-Trioxa-13-azaoctadecanoic acid, 18-(hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl)-14-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1910698-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10-Trioxa-13-azaoctadecanoic acid, 18-(hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl)-14-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601116046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Strategies for Biotin Peg3 Cooh

Synthetic Pathways for Biotin-PEG-Carboxylic Acid Constructs

The creation of biotin-PEG-carboxylic acid conjugates relies on established chemical reactions that facilitate the formation of stable linkages between the biotin (B1667282) moiety, the PEG spacer, and the carboxylic acid functional group.

Activation of Biotin for Polyethylene (B3416737) Glycol Conjugation

Biotin, possessing a valeric acid side chain, requires activation to enable its efficient coupling to polyethylene glycol chains . The terminal carboxyl group of biotin is the primary site for derivatization without disrupting its crucial interaction with avidin (B1170675) or streptavidin . Common activation strategies involve the use of coupling agents such as N-hydroxysuccinimide (NHS) or carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) often in conjunction with NHS. alfa-chemistry.comresearchgate.net This process yields reactive esters, such as the NHS ester of biotin, which are highly susceptible to nucleophilic attack by amine groups on the PEG chain. alfa-chemistry.com The activation of the carboxylate groups of biotin molecules can be achieved using dicyclohexyl carbodiimide (B86325) (DCC) and NHS. researchgate.net

Coupling Reactions to Polyethylene Glycol Chains (e.g., amine-, thiol-, or hydroxyl-terminated PEGs)

The activated biotin is then coupled to a polyethylene glycol chain. The choice of PEG derivative depends on the desired linkage and the availability of functional groups on the PEG. For the synthesis of Biotin-PEG-carboxylic acid, a common approach involves reacting activated biotin (e.g., biotin-NHS ester) with an amine-terminated PEG chain. This reaction forms a stable amide bond between the biotin and the PEG spacer. alfa-chemistry.com Alternatively, if a PEG chain already possesses a carboxylic acid group, biotinylation can occur through the reaction of an activated biotin with a pre-functionalized PEG. Coupling reactions between NHS esters or activated carboxylic acids and amine-terminated PEGs can be carried out in anhydrous solvents like N,N-dimethyl formamide (B127407) (DMF) using a base such as triethylamine. neb.com Typical reaction conditions might involve approximately equimolar quantities of the amine-terminated PEG and the activated biotin in the presence of excess base, reacted overnight at temperatures around 30°C. neb.com Purification steps, such as flash column chromatography or HPLC, are typically employed to obtain high-purity biotin-PEG conjugates. neb.com

Role of Carboxylic Acid Functionalization in Subsequent Derivatization

The terminal carboxylic acid group in Biotin-PEG3-COOH is a versatile functional handle for further derivatization and bioconjugation. polysciences.com This carboxylic acid can be activated using various coupling reagents, such as carbodiimides (e.g., EDC or DCC) often in combination with NHS or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (B91526) N-oxide), to form reactive intermediates like NHS esters. polysciences.combroadpharm.comlumiprobe.com These activated carboxylic acids readily react with primary amine groups present on biomolecules (e.g., proteins, peptides, nucleic acids) or surfaces, forming stable amide bonds. polysciences.combroadpharm.comlumiprobe.com This allows for the covalent attachment of the biotin-PEG3 linker to a wide range of molecules and materials, facilitating targeted delivery, immobilization, and detection in various research applications. polysciences.com The presence of the carboxylic acid also allows for reactions with hydroxyl or thiol groups under specific conditions, expanding the possibilities for conjugation.

Structural Variants and Analogues in Research

Beyond the linear this compound structure, researchers utilize various structural variants and analogues to tailor the properties and performance of biotinylated PEG conjugates for specific applications.

Design Considerations for Linear and Branched Architectures (e.g., N-(acid-PEG3)-N-bis(PEG3-biotin))

The architecture of biotin-PEG conjugates significantly influences their behavior. Linear conjugates, like this compound, consist of a single PEG chain linking the biotin and the terminal functional group. Branched architectures, such as N-(acid-PEG3)-N-bis(PEG3-biotin), feature a core from which multiple PEG chains extend, often terminating in biotin moieties or other functional groups. alfa-chemistry.combroadpharm.comaxispharm.comprecisepeg.com N-(acid-PEG3)-N-bis(PEG3-biotin) is described as a branched biotin linker with a carboxylic acid group that can react with primary amines. alfa-chemistry.combroadpharm.comaxispharm.com The branched structure can offer advantages such as increased valency of biotin for enhanced binding to avidin/streptavidin or the presentation of multiple functional groups for conjugation. acs.org Branched PEG derivatives may also help reduce the number of attachment sites required on a protein molecule during PEGylation. sigmaaldrich.com Research findings suggest that branched architectures can enhance protein circulation time and tumor accumulation compared to linear counterparts. nih.gov

Impact of Polyethylene Glycol Chain Length on Bioconjugate Performance and Research Applications

The length of the polyethylene glycol chain in biotin-PEG conjugates plays a critical role in their physical and biological properties, impacting factors such as solubility, steric hindrance, and interaction with biological systems. PEGylation, the process of attaching PEG chains, is known to enhance the solubility of biotinylation reagents and can prevent aggregation of biotinylated proteins. thermofisher.com The PEG spacer arm provides distance between the biotin and the conjugated molecule, allowing the biotin to access the binding pocket of avidin or streptavidin more effectively, reducing steric hindrance. broadpharm.comlumiprobe.com Studies have investigated the influence of PEG chain length on the interaction between streptavidin and biotin-PEG-conjugated molecules. researchgate.net For instance, research using quartz crystal microbalance and surface plasmon resonance sensors demonstrated that longer and more flexible PEG tethers can enhance the efficiency of analyte capture by tethered receptors. researchgate.netchemrxiv.org The effect of PEG chain length on protein adsorption has been studied, indicating that an optimal length exists for effectively inhibiting non-specific protein binding. researchgate.net For example, a silane-PEG5000-biotin moiety was used to modify a surface, showing effective reduction of non-specific binding and improved surface coverage compared to traditional methods. researchgate.net The molecular weight of the PEG chain can also influence the sensitivity of detection methods, as shown in ELISAs where longer PEG chains (e.g., 20 kDa compared to 5 kDa or 2 kDa) resulted in increased assay sensitivity, likely due to the binding of multiple antibodies to the PEG backbone. tandfonline.com

Advanced Bioconjugation Methodologies Employing Biotin Peg3 Cooh

Amide Bond Formation with Primary Amines via the Carboxylic Acid Moiety

The carboxylic acid group of Biotin-PEG3-COOH serves as a primary handle for covalent conjugation, most commonly through the formation of stable amide bonds with primary amine groups present in proteins, peptides, or amine-modified oligonucleotides. This reaction typically requires activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

Carbodiimide (B86325) Chemistry (e.g., EDC, DCC) in Amidation Reactions

Carbodiimides such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC) are frequently used to mediate the formation of amide bonds between carboxylic acids and primary amines. EDC is a water-soluble carbodiimide, making it particularly useful for conjugations involving biomolecules in aqueous environments nih.govciteab.com. DCC is a waxy solid often used in organic solvents bioglyco.comcenmed.com.

The mechanism involves the carbodiimide reacting with the carboxylic acid to form an O-acylisourea intermediate. This activated intermediate is susceptible to nucleophilic attack by a primary amine, yielding the desired amide bond and a carbodiimide urea (B33335) byproduct (N,N'-dicyclohexylurea from DCC or N-(3-dimethylaminopropyl)-N'-ethylurea from EDC). While effective, the O-acylisourea intermediate can be prone to hydrolysis or rearrangement, potentially reducing coupling efficiency or leading to side reactions.

Role of Activating Agents (e.g., HATU, NHS esters)

To enhance coupling efficiency and minimize unwanted side reactions, carbodiimide chemistry is often performed in conjunction with activating agents. N-Hydroxysuccinimide (NHS) is a common additive. In the presence of a carbodiimide like EDC, NHS reacts with the activated carboxylic acid to form a stable NHS ester citeab.comnih.govuni.lufishersci.com. This NHS ester is a highly reactive intermediate that readily reacts with primary amines to form an amide bond, releasing NHS. The formation of the NHS ester is generally more stable than the O-acylisourea intermediate, allowing for pre-activation of the carboxylic acid before the addition of the amine-containing molecule.

Another activating agent, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), is a coupling reagent used to generate active esters from carboxylic acids, often employed in peptide synthesis fluoroprobe.com. HATU reacts with the carboxylic acid in the presence of a base to form an activated species that can then react with an amine to form an amide bond fluoroprobe.com.

Click Chemistry Integrations with Biotin-PEG-Azide Analogues

While this compound contains a carboxylic acid, related biotin-PEG linkers featuring an azide (B81097) group are widely utilized in click chemistry reactions for efficient and specific bioconjugation. These biotin-PEG-azide analogues allow for the covalent attachment of biotin (B1667282) to molecules containing complementary click chemistry handles, such as alkynes or strained alkynes.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a widely used click chemistry reaction that enables the joining of azide-functionalized molecules, such as biotin-PEG-azide analogues, with terminal alkyne-functionalized molecules. uni.lu This reaction, catalyzed by Cu(I) ions, forms a stable 1,2,3-triazole ring structure. The CuAAC reaction is known for its high efficiency, specificity, and tolerance to a wide range of functional groups and reaction conditions, making it suitable for complex biological systems. Biotin-PEG-azides with varying PEG chain lengths are available for this purpose.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), also known as copper-free click chemistry, provides an alternative for conjugations where the presence of copper ions is undesirable, such as in live cell labeling. uni.lu This reaction involves the reaction between an azide, like those on biotin-PEG-azide analogues, and a strained alkyne, such as cyclooctynes (e.g., DBCO, BCN). uni.lu The inherent strain in the alkyne ring provides the driving force for the reaction, allowing it to proceed efficiently without the need for a copper catalyst. Biotinylated strained alkynes like DBCO-PEG-biotin are also used in SPAAC to react with azide-modified biomolecules. PEG linkers in these click chemistry reagents help improve solubility and reduce steric hindrance, facilitating the reaction and subsequent biotin-streptavidin binding.

Exploration of Specific Ligand-Receptor Binding Mechanisms (Biotin-Streptavidin/Avidin (B1170675) Affinity)

The core utility of biotinylated molecules, including those conjugated using this compound or its analogues, lies in the extraordinarily strong and specific non-covalent interaction between biotin and the proteins streptavidin and avidin.

Avidin, a tetrameric protein found in egg whites, and streptavidin, a tetrameric protein from the bacterium Streptomyces avidinii, each possess four binding sites for biotin. The affinity constant (Ka) for the biotin-avidin interaction is approximately 1015 M-1, and for biotin-streptavidin, it is around 1014 M-1 (dissociation constants KD ≈ 10-15 M and ≈10-14 mol/L respectively), making it one of the strongest known non-covalent biological interactions. This high affinity allows for robust capture, immobilization, and detection of biotinylated molecules.

The biotin-streptavidin/avidin system is widely applied in various biochemical and molecular biology techniques, including ELISA, Western blotting, immunohistochemistry (IHC), affinity purification, cell surface labeling, and fluorescence-activated cell sorting (FACS). The interaction is highly resistant to many denaturing conditions, such as extremes of pH, temperature, organic solvents, and proteolytic digestion, contributing to its broad applicability. The small size of the biotin molecule typically minimizes interference with the biological activity of the molecule to which it is conjugated.

Non-Covalent PEGylation Strategies

Non-covalent PEGylation offers an alternative to traditional covalent methods for modifying biomolecules and nanoparticles with polyethylene (B3416737) glycol (PEG). This approach leverages specific, high-affinity interactions to associate PEG chains with a target molecule without forming a permanent covalent bond. This compound plays a significant role in these strategies, primarily by exploiting the extraordinarily strong non-covalent interaction between biotin and streptavidin or avidin. creativepegworks.comencapsula.comcreativepegworks.com

The biotin-streptavidin interaction is one of the most robust non-covalent bonds known in nature, characterized by dissociation constants (Kd) in the picomolar to femtomolar range (approximately 10-14 mol/L). creativepegworks.comcreativepegworks.comdovepress.com This high affinity allows for stable complex formation under various conditions, including the presence of organic solvents, denaturants, detergents, proteolytic enzymes, and extreme temperatures and pH. creativepegworks.com

In non-covalent PEGylation strategies utilizing this compound, the biotin moiety serves as a high-affinity handle for binding to streptavidin or avidin, which can be pre-conjugated to the desired biomolecule or surface. The PEG3 spacer, a short, three-unit ethylene (B1197577) glycol chain, connects the biotin group to a carboxylic acid functional group (-COOH). biochempeg.combiochempeg.com This PEG linker is crucial as it enhances the solubility of biotinylated molecules in aqueous environments and helps to minimize steric hindrance, thereby optimizing the binding efficiency between biotin and streptavidin/avidin. biochempeg.comalfa-chemistry.comaatbio.comiris-biotech.defishersci.com The terminal carboxylic acid group on this compound provides a reactive handle for covalent conjugation to molecules containing primary amines, typically in the presence of coupling agents like EDC or HATU. biochempeg.combiochempeg.com This allows for the creation of biotinylated molecules that can then participate in non-covalent interactions with streptavidin-modified entities.

One common approach in non-covalent PEGylation involves the use of biotinylated liposomes or nanoparticles. These can be conjugated non-covalently with streptavidin through direct interaction. encapsula.com Alternatively, a two-step "sandwich" protocol can be employed, where streptavidin is first attached to biotinylated liposomes, followed by the introduction of a biotin-modified protein or antibody. encapsula.com This method is highly versatile and applicable for targeting ligands in both in vitro and in vivo applications. encapsula.com

Research findings highlight the utility of biotin-PEG conjugates in various non-covalent applications. For instance, biotinylated PEG derivatives have been designed and used in non-covalent PEGylation strategies to stabilize proteins and reduce aggregation. researchgate.netresearchgate.net The biotin tag facilitates high-affinity capture or detection with streptavidin-labeled probes in applications such as Western blotting, ELISA, and protein purification. alfa-chemistry.comcreative-biolabs.com The multivalent nature of streptavidin, which can bind up to four biotin molecules, enables signal amplification and improved detection sensitivity in immunoassays. aatbio.com

While the biotin-streptavidin interaction provides a strong and specific non-covalent linkage, it is important to consider potential limitations in certain applications, particularly in vivo. Endogenous biotin can competitively displace biotinylated entities from streptavidin, potentially altering biodistribution and leading to increased uptake by organs like the liver, kidney, and spleen due to clearance by the reticuloendothelial system (RES). dovepress.com Additionally, streptavidin, being a bacterial protein, may elicit an immune response in humans. dovepress.com Despite these considerations, the biotin-streptavidin system mediated by linkers like this compound remains a powerful tool in non-covalent bioconjugation, particularly for in vitro applications and as a versatile research tool.

The properties of this compound, including its molecular weight and solubility, contribute to its effectiveness in these strategies. This compound has a molecular weight of approximately 447.5 g/mol . biochempeg.combiochempeg.com It is soluble in water and aqueous buffers, as well as organic solvents like DMSO. creativepegworks.com

Here is a summary of some key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C19H33N3O7S | biochempeg.com |

| Molecular Weight | 447.5 g/mol | biochempeg.combiochempeg.com |

| CAS Number | 252881-76-8 | biochempeg.combiochempeg.com |

| Synonyms | Biotin-PEG3-acid | biochempeg.com |

| Appearance | White Powder (for Biotin-PEG3-propionic acid) | |

| Solubility (DMSO) | 100 mg/mL (223.44 mM) (for Biotin-PEG3-propionic acid) | |

| Recommended Storage | Store at -5°C, keep dry and avoid sunlight. | biochempeg.combiochempeg.com |

Applications of Biotin Peg3 Cooh in Targeted Biological Systems Research

Biotin-PEG3-COOH is a heterobifunctional linker that incorporates a biotin (B1667282) moiety, a triethylene glycol (PEG3) spacer, and a terminal carboxylic acid group. This unique structure allows for its application in advanced biological research, particularly in the development of targeted delivery systems and molecular imaging probes. The biotin component serves as a high-affinity targeting ligand for the streptavidin protein or cells that overexpress biotin receptors, while the PEG spacer enhances solubility and reduces steric hindrance. The carboxylic acid end enables covalent conjugation to a wide array of molecules and materials.

Applications in Nanotechnology and Materials Science Research

Surface Functionalization and Coating Methodologies

Surface functionalization is a key area where Biotin-PEG3-COOH is applied. By attaching this molecule to material surfaces, researchers can engineer specific interactions and tailor the surface properties for various applications.

Engineering of this compound Functionalized Biointerfaces

This compound, or related biotin-PEG-acid linkers, are used to engineer biointerfaces by creating surfaces that can specifically capture biotin-binding proteins like streptavidin or avidin (B1170675) acs.orgnih.gov. This specific binding event can then be used as a foundation for immobilizing a wide range of biotinylated biomolecules, such as antibodies, peptides, or nucleic acids, enabling the creation of highly specific biosensing platforms and other bioanalytical devices acs.orgnih.govd-nb.info. Studies have shown that tailoring the surface concentration of biotin (B1667282) on these interfaces can influence the amount of immobilized linkage protein, which in turn affects the subsequent binding of target molecules acs.org. The PEG component in the linker contributes to reducing non-specific adsorption on these biointerfaces, enhancing the specificity of the desired biotin-streptavidin interaction acs.orgd-nb.info.

Modification of Metallic Nanoparticles (e.g., Gold Nanoparticles) and Other Material Surfaces

Biotin-PEG-acid linkers, including those with PEG3 spacers, are employed to modify the surface of metallic nanoparticles, particularly gold nanoparticles (AuNPs) nih.govnih.govamericanelements.com. The carboxylic acid group can be used for covalent attachment to amine-terminated surfaces via EDC chemistry, while other functional groups like thiols (present in related biotin-PEG-thiol linkers) facilitate conjugation to gold surfaces through gold-thiol chemistry polysciences.comnih.govbiorxiv.org. This functionalization allows for the creation of biotinylated nanoparticles that can specifically bind to streptavidin or avidin, enabling their use in targeted delivery, diagnostics, and biosensing applications nih.govamericanelements.comnn-labs.comrsc.orgnih.gov. The PEG chain in the linker helps to improve the stability of the nanoparticles in biological media and reduces non-specific protein adsorption, although the effectiveness can depend on PEG molecular weight and grafting density nih.govnih.gov.

Research has explored the use of biotin-PEG linkers with varying numbers of thiol anchors for conjugating to gold nanoparticles, demonstrating the impact of linker design on nanoparticle stability and performance in detection assays nih.gov. For instance, biotin-PEG-linked gold nanoparticle probes have been developed for the simultaneous detection of nucleic acids and proteins, showcasing the versatility of these functionalized nanoparticles nih.gov.

Fabrication of Biotin-Conjugated Polymeric and Cellulose (B213188) Nanofibers

Biotinylation is also applied to polymeric and cellulose nanofibers to create functional materials with tailored surface properties mdpi.comnih.govcornell.edunih.gov. Biotin-PEG-acid or similar biotin-PEG conjugates can be incorporated during the fabrication process or conjugated to the fiber surface post-fabrication using methods like "click" chemistry nih.govcornell.edunih.govresearchgate.netgoogle.com. This functionalization allows the nanofibers to specifically bind streptavidin, which can then be used to immobilize other biotinylated biomolecules mdpi.comnih.govcornell.edunih.gov.

Studies have demonstrated the fabrication of biotin-functionalized poly(lactic acid) (PLA) nanofibers by incorporating biotin and PLA-b-PEG block copolymers during electrospinning mdpi.com. The presence of PLA-b-PEG was shown to increase the amount of surface-available biotin and influence fiber morphology mdpi.com. Biotin-conjugated cellulose nanofiber membranes have also been successfully fabricated using click chemistry, enabling the specific capture of streptavidin cornell.edunih.govresearchgate.net. These functionalized nanofibers hold potential for applications in biosensors and diagnostic devices due to their high surface area and ability for specific bioimmobilization mdpi.comcornell.edunih.gov.

Hydrogel and 3D Bioprinting Research

Biotin-PEG-acid and related biotinylated PEG derivatives are integrated into hydrogel systems and utilized in 3D bioprinting research to create functional scaffolds and bioinks.

Integration of this compound into Hydrogel Architectures

Biotinylated PEG derivatives, including those with short PEG spacers, are incorporated into hydrogel architectures to introduce specific binding sites for streptavidin or avidin nih.govfrontiersin.orgresearchgate.netbiochempeg.com. This allows for the immobilization of biotinylated biomolecules within or on the surface of the hydrogel, enabling the creation of functional scaffolds for tissue engineering and cell culture applications nih.govfrontiersin.orgnih.gov. Biotin-PEG-acrylate is one example of a biotinylated PEG derivative used to form PEG hydrogels through polymerization, with the biotin available for binding assays biochempeg.com. The interaction between biotinylated PEG oligomers and avidin can also be used as a crosslinking mechanism to form biodegradable PEG hydrogels researchgate.net. The concentration of biotinylated components can influence the swelling properties and stability of these hydrogels researchgate.net.

While direct mentions of this compound specifically in 3D bioprinting research were less prevalent in the search results, biotinylated materials and hydrogels are being explored for this application researchgate.netaccscience.commdpi.com. The ability to integrate biotin-streptavidin binding into hydrogel bioinks allows for the precise placement and immobilization of cells and biomolecules within 3D printed constructs mdpi.com. For instance, biotin-doped scaffolds have been created using 3D printing for bone repair applications, highlighting the potential of incorporating biotinylation into printable materials accscience.com.

Reduction of Non-Specific Adsorption on Material Surfaces

The PEG component of this compound plays a crucial role in reducing non-specific adsorption of proteins and other biomolecules on functionalized surfaces d-nb.infobiorxiv.orgjku.atmdpi.com. PEG is well-known for its protein-repellent properties due to its hydrophilicity and ability to form a hydration layer that creates a steric barrier d-nb.infobiorxiv.orgmdpi.com. By incorporating a PEG spacer between the surface and the biotin moiety, this compound helps to minimize unwanted interactions, ensuring that the specific binding of streptavidin to biotin is dominant acs.orgd-nb.infojku.at. This is particularly important in biosensing and biointerface applications where high specificity and low background signal are required acs.orgd-nb.info. Studies have shown that PEG-modified surfaces significantly reduce non-specific protein adsorption compared to non-pegylated surfaces, and the effectiveness can be influenced by PEG chain length and grafting density nih.govbiorxiv.orgmdpi.com. The inclusion of detergents like Tween-20 alongside PEGylation can further minimize non-specific adsorption in experimental procedures jku.at.

Investigation of Polyethylene (B3416737) Glycol's Role in "Water Barrier" Formation for Anti-Fouling Surfaces

The prevention of non-specific adsorption of proteins, cells, and other biological entities is critical in various applications, including biomedical devices, biosensors, and marine coatings. Polyethylene glycol (PEG) has emerged as a gold standard for creating anti-fouling surfaces due to its unique properties, particularly its ability to form a highly hydrated layer that acts as a "water barrier". a-star.edu.sgmdpi.com This section explores the role of the polyethylene glycol component, such as that found in this compound, in mediating anti-fouling behavior through the formation of this hydration layer.

The anti-fouling mechanism of PEG-modified surfaces is primarily attributed to the strong interaction of PEG chains with water molecules. PEG is a hydrophilic polymer that readily absorbs moisture from the surrounding environment, forming a dense layer of bound water on the surface. rsc.orgjwent.net This hydration layer creates a physical and energetic barrier that prevents the close approach and adsorption of proteins and other biomolecules. mdpi.commdpi.comresearchgate.netacs.org The oxygen atoms within the repeating ethylene (B1197577) glycol units (-CH2CH2O-) of the PEG chain can form hydrogen bonds with water molecules, effectively sequestering water at the interface. mdpi.comresearchgate.net

Beyond the hydration effect, PEG chains also contribute to anti-fouling through steric repulsion. When a protein or particle approaches a surface densely grafted with PEG chains, the compression of the flexible PEG chains results in a repulsive elastic force that resists adhesion. mdpi.comresearchgate.netbiorxiv.org This steric hindrance, combined with the hydration barrier, significantly reduces the likelihood of foulant attachment. a-star.edu.sg

Research has demonstrated the effectiveness of PEGylation in reducing protein adsorption and cell adhesion on various substrates. For instance, studies have shown that surfaces modified with PEG exhibit significantly lower protein adsorption compared to unmodified surfaces. jwent.netmdpi.comresearchgate.net The degree of anti-fouling performance is influenced by factors such as the molecular weight and grafting density of the PEG chains. Longer PEG chains and higher grafting densities generally lead to a more effective hydration layer and stronger steric repulsion, resulting in improved resistance to fouling. researchgate.netacs.orgnih.gov

While this compound incorporates a relatively short PEG3 linker, the fundamental principle of PEG-mediated hydration and steric repulsion still contributes to the anti-fouling characteristics of surfaces modified with this compound. The biotin moiety provides a specific binding site for avidin or streptavidin, enabling the creation of functionalized surfaces for biosensing or targeted immobilization, while the PEG3 spacer helps to minimize non-specific interactions with other components in complex biological samples by maintaining a hydrated, repulsive layer near the surface. nih.govuniversiteitleiden.nlfraunhofer.delumiprobe.commdpi.com

Illustrative Data on PEG's Anti-Fouling Effect:

While direct data for this compound may vary depending on the surface and specific assay, the following table, based on general research findings on PEGylated surfaces, illustrates the typical reduction in protein adsorption achieved by PEG modification:

| Surface Treatment | Protein Adsorption (µg/cm²) | Reduction in Adsorption (%) |

| Unmodified Surface | X | 0 |

| PEGylated Surface | Y (Y < X) | ((X - Y) / X) * 100 |

Note: Specific values for X and Y are dependent on the protein, substrate, PEG characteristics (molecular weight, grafting density), and experimental conditions. The table above represents a general trend observed in studies comparing unmodified and PEGylated surfaces.

For example, one study on cellulose acetate (B1210297) membranes showed that a nanocomposite membrane containing 0.5 wt.% PEGylated nanodiamonds reduced protein adsorption (specifically Bovine Serum Albumin, BSA) to 1.9 µg/cm², representing about a 93.52% reduction compared to the pure cellulose acetate membrane. jwent.net Another study indicated that PEG-grafted surfaces could decrease bacterial adhesion significantly, with the effectiveness being dependent on the PEG molecular weight. researchgate.net

The formation of a stable and dynamic hydration layer through hydrogen bonding with water molecules is a key mechanism by which the PEG component in compounds like this compound imparts anti-fouling properties to modified surfaces, reducing non-specific binding and enabling specific interactions through the biotin ligand. mdpi.comlumiprobe.com

Applications in Advanced Analytical and Assay Development Research

Biosensor Platform Development

The integration of Biotin-PEG3-COOH is crucial in the development of advanced biosensor platforms. Its ability to act as a flexible linker between a biosensor surface and a biomolecule of interest, mediated by the strong biotin-streptavidin interaction, enhances sensor performance alfa-chemistry.com.

This compound is utilized for the immobilization of biomolecules on various biosensor surfaces, including gold, silica, and polymer-coated layers alfa-chemistry.com. The biotin (B1667282) component facilitates robust and specific binding to streptavidin or avidin-coated surfaces, providing stable and oriented attachment of capture molecules such as antibodies or aptamers alfa-chemistry.com. The flexible PEG3 linker is instrumental in mitigating non-specific binding events, a common challenge in biosensor development that can lead to false signals and reduced sensitivity alfa-chemistry.com. By minimizing steric hindrance and maintaining the activity and accessibility of the immobilized biomolecules, this compound contributes to the creation of highly sensitive and specific biosensing platforms alfa-chemistry.com. This immobilization technique is pivotal in crafting advanced analytical devices .

Immunochemical and Affinity-Based Assays

This compound is a valuable reagent in various immunochemical and affinity-based assays due to the high-affinity and specific interaction of biotin with streptavidin or avidin (B1170675) alfa-chemistry.comtcichemicals.comthermofisher.com. This interaction is widely exploited for the detection, capture, and purification of biotinylated molecules thermofisher.comthermofisher.com.

Biotinylation using reagents like this compound is a common technique in Western blotting and ELISA (Enzyme-Linked Immunosorbent Assay) alfa-chemistry.comtcichemicals.comthermofisher.comthermofisher.com. In these methodologies, biotinylated antibodies or antigens are used in conjunction with streptavidin or avidin conjugates (e.g., enzyme-labeled or fluorescently labeled) for detection tcichemicals.comthermofisher.comthermofisher.com. The strong and specific binding between biotin and streptavidin/avidin allows for efficient capture and detection of target molecules, contributing to the sensitivity and reliability of these assays thermofisher.comthermofisher.com. The PEG3 spacer helps to improve the solubility of the biotinylated molecule and reduce steric hindrance, which can enhance the binding efficiency in these multi-step assay formats alfa-chemistry.comfishersci.bestratech.co.uk.

Biotin-PEG linkers, including those with PEG3 spacers, are applicable in FRET assays alfa-chemistry.com. FRET relies on the distance-dependent energy transfer between a donor and an acceptor fluorophore. Biotinylation allows for the specific immobilization or labeling of molecules involved in the FRET pair, often through interaction with streptavidin illinois.edu. The PEG linker can influence the distance and flexibility between the biotin tag and the molecule, which can be a factor in optimizing FRET efficiency and signal interpretation alfa-chemistry.com. Time-resolved FRET (TR-FRET) assays have also been developed for the quantitative detection of biotin, utilizing labeled streptavidin and biotin nih.gov.

Proteomics and Protein Labeling Research

In proteomics, the ability to selectively label proteins is crucial for their detection, isolation, and functional characterization. This compound serves as a precursor for creating biotinylation reagents that can be conjugated to biomolecules or probes. The resulting biotinylated species can then be captured using avidin or streptavidin immobilized on various surfaces or matrices, facilitating enrichment, pull-down assays, and subsequent analysis. The PEG3 spacer helps to minimize steric hindrance between the biotin tag and the conjugated molecule, improving accessibility for avidin/streptavidin binding and reducing non-specific interactions.

This compound can be incorporated into reagents designed for non-enzymatic covalent tagging of proteins. These reagents typically react with specific functional groups on proteins, such as primary amines or sulfhydryls, forming a stable covalent bond. When this compound is part of such a reagent, the biotin tag is effectively transferred to the labeled protein.

Evaluation of this covalent tagging is commonly performed using SDS-PAGE followed by Western blot analysis. After separation by size using SDS-PAGE, proteins are transferred to a membrane. The presence of the biotin tag on specific proteins is then detected using streptavidin conjugated to a reporter molecule, such as an enzyme (e.g., horseradish peroxidase) or a fluorescent dye. This allows researchers to identify which proteins have been successfully labeled and to assess the efficiency and specificity of the tagging reaction. For instance, a study involving photocatalytic protein labeling with a diazirine-biotin conjugate, synthesized using this compound, demonstrated the evaluation of labeling efficiency through SDS-PAGE and Western blot analysis. fluoroprobe.com This approach confirmed that labeling was dependent on specific activation conditions. fluoroprobe.com

This compound is particularly relevant in the synthesis of photoaffinity labeling (PAL) probes, especially those incorporating diazirine moieties. PAL is a powerful technique used to identify direct molecular targets of a small molecule, such as a drug candidate, within a complex biological system.

Diazirines are photoreactive groups that, upon irradiation with UV or visible light, generate highly reactive carbenes. These carbenes can undergo indiscriminate insertion into nearby C-H, N-H, or O-H bonds, forming a covalent linkage between the probe and interacting biomolecules. By conjugating a diazirine to a ligand or small molecule of interest via a linker that can be derived from this compound, a photoaffinity probe is created. The this compound provides the biotin handle for subsequent enrichment and the PEG3 spacer for flexibility.

Q & A

Q. What are the primary applications of Biotin-PEG3-COOH in biomedical research?

this compound is a trifunctional molecule combining biotin (high-affinity streptavidin binding), a PEG spacer (enhanced solubility and reduced steric hindrance), and a carboxylic acid group (for covalent conjugation). Key applications include:

- Biomolecule labeling : Tracking proteins, antibodies, or nucleic acids via streptavidin-biotin interactions .

- Immunoassays : Conjugating antibodies/antigens for ELISA or flow cytometry .

- Protein purification : Immobilizing biotinylated targets on streptavidin-coated resins .

- Drug delivery systems : PEGylation of therapeutic agents to improve pharmacokinetics .

Methodological Tip: For protein labeling, use carbodiimide crosslinkers (e.g., EDC/NHS) to activate the carboxylic acid group for amine coupling. Validate conjugation efficiency via MALDI-TOF or SDS-PAGE .

Q. How should this compound be characterized to confirm purity and structural integrity?

Q. How can researchers optimize this compound’s solubility and stability in complex biological buffers?

this compound’s solubility depends on pH and ionic strength:

- Solubility : Use PBS (pH 7.4) or HEPES (pH 6.5–7.5) for aqueous solutions. Avoid high-salt buffers (>500 mM NaCl) to prevent PEG precipitation .

- Stability : Store lyophilized powder at -20°C; reconstituted solutions are stable for ≤72 hours at 4°C. Avoid repeated freeze-thaw cycles .

Experimental Design Note: Pre-filter solutions (0.22 μm) to remove aggregates. Monitor stability via dynamic light scattering (DLS) for particle size changes .

Q. What experimental strategies mitigate nonspecific binding in streptavidin-biotin systems using this compound?

Nonspecific binding arises from hydrophobic PEG interactions or residual biotinylation reagents. Mitigation approaches:

- Blocking agents : Use 1% BSA or casein in assay buffers to occupy nonspecific sites .

- Buffer optimization : Include 0.05% Tween-20 to reduce hydrophobic interactions .

- Competitive elution : Use excess free biotin (2–5 mM) to displace weakly bound targets .

Data Contradiction Analysis: If unexpected binding occurs, perform a negative control with non-biotinylated PEG-COOH to isolate PEG-specific effects .

Q. How do PEG chain length and terminal group modifications influence this compound’s performance in live-cell imaging?

- PEG3 vs. longer PEG chains : Shorter PEG3 spacers minimize steric hindrance, improving access to sterically restricted epitopes .

- Terminal group alternatives : Biotin-PEG3-NHS esters enable faster conjugation but reduce storage stability compared to carboxylic acid derivatives .

Methodological Recommendation: For live-cell tracking, use this compound with fluorophores (e.g., FITC) conjugated via NHS chemistry. Validate using confocal microscopy and streptavidin quenching controls .

Troubleshooting Guide

Table 2: Common Experimental Challenges and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.